molecular formula C6H12O9 B15222283 Glyoxalhydratetrimer hydrate

Glyoxalhydratetrimer hydrate

Cat. No.: B15222283
M. Wt: 228.15 g/mol
InChI Key: OOJUXDWOBIXSJY-UHFFFAOYSA-N
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Description

Glyoxalhydratetrimer hydrate, also known as glyoxal trimer dihydrate, is a chemical compound with the molecular formula C6H10O8. It is a trimeric form of glyoxal, a dialdehyde, and exists as a white to off-white solid. This compound is of interest due to its unique structure and reactivity, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Glyoxalhydratetrimer hydrate can be synthesized through the hydration of glyoxal. Glyoxal is typically supplied as a 40% aqueous solution, and upon hydration, it forms a series of oligomers, including the trimeric form. The synthesis involves the reaction of glyoxal with water under controlled conditions to promote the formation of the trimeric hydrate .

Industrial Production Methods

Industrial production of this compound involves the oxidation of ethylene glycol or acetaldehyde. The oxidation process is catalyzed by silver or copper catalysts in the gas phase or by nitric acid in the liquid phase. The resulting glyoxal is then hydrated to form the trimeric hydrate .

Chemical Reactions Analysis

Types of Reactions

Glyoxalhydratetrimer hydrate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form glyoxylic acid and other carboxylic acids.

    Reduction: It can be reduced to form glycolaldehyde and other reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Glyoxalhydratetrimer hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of glyoxalhydratetrimer hydrate involves its reactivity as an aldehyde. The compound can form covalent bonds with nucleophilic groups in proteins and nucleic acids, leading to the formation of advanced glycation end-products (AGEs). These reactions are facilitated by the presence of water and can be catalyzed by acids or bases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its trimeric structure, which imparts distinct chemical and physical properties compared to its monomeric and dimeric counterparts. This trimeric form is more stable and less reactive, making it suitable for specific applications where controlled reactivity is desired .

Properties

Molecular Formula

C6H12O9

Molecular Weight

228.15 g/mol

IUPAC Name

2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b][1,4]dioxine-2,3,6,7-tetrol;hydrate

InChI

InChI=1S/C6H10O8.H2O/c7-1-2(8)12-6-5(11-1)13-3(9)4(10)14-6;/h1-10H;1H2

InChI Key

OOJUXDWOBIXSJY-UHFFFAOYSA-N

Canonical SMILES

C1(C(OC2C(O1)OC(C(O2)O)O)O)O.O

Origin of Product

United States

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